molecular formula C8H5BrMgS2 B14288875 magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide CAS No. 124394-47-4

magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide

Cat. No.: B14288875
CAS No.: 124394-47-4
M. Wt: 269.5 g/mol
InChI Key: YBJWBSSEAKHMOK-UHFFFAOYSA-M
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Description

Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide, also known as magnesium,[2,2’-bithiophen]-5-ylbromo, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly notable for its thiophene rings, which are sulfur-containing heterocycles, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is synthesized through the reaction of 2-bromothiophene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted thiophenes, depending on the electrophile used in the reaction .

Scientific Research Applications

Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:

Mechanism of Action

The mechanism of action for magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The thiophene ring can also participate in π-π interactions, adding to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is unique due to its bithiophene structure, which provides enhanced reactivity and stability compared to single-ring thiophene compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

124394-47-4

Molecular Formula

C8H5BrMgS2

Molecular Weight

269.5 g/mol

IUPAC Name

magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide

InChI

InChI=1S/C8H5S2.BrH.Mg/c1-3-7(9-5-1)8-4-2-6-10-8;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

YBJWBSSEAKHMOK-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)C2=CC=[C-]S2.[Mg+2].[Br-]

Origin of Product

United States

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